REACTION_SMILES
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[CH3:15][CH:16]([CH3:17])[OH:18].[CH:20]([Cl:21])([Cl:22])[Cl:23].[ClH:19].[O:24]=[CH:25][N:26]([CH3:27])[CH3:28].[S:1]([Cl:2])([Cl:3])=[O:4].[o:5]1[c:6]([CH:10]=[CH:11][C:12](=[O:13])[OH:14])[cH:7][cH:8][cH:9]1>>[o:5]1[c:6]([CH:10]=[CH:11][C:12](=[O:13])[O:14][CH:16]([CH3:15])[CH3:17])[cH:7][cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C=Cc1ccco1
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Name
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CC(C)OC(=O)C=Cc1ccco1
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Type
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product
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Smiles
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CC(C)OC(=O)C=Cc1ccco1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |